molecular formula C9H4F4N2 B15068232 8-Fluoro-2-(trifluoromethyl)quinazoline CAS No. 1260822-46-5

8-Fluoro-2-(trifluoromethyl)quinazoline

Cat. No.: B15068232
CAS No.: 1260822-46-5
M. Wt: 216.13 g/mol
InChI Key: QDMFVXVDSHJAAY-UHFFFAOYSA-N
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Description

8-Fluoro-2-(trifluoromethyl)quinazoline is a fluorinated quinazoline derivative. Quinazolines are nitrogen-containing heterocyclic compounds known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-(trifluoromethyl)quinazoline typically involves the introduction of fluorine atoms into the quinazoline core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic methods, optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline core .

Mechanism of Action

The mechanism of action of 8-Fluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The fluorine atoms enhance its binding affinity and stability, making it a potent compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

CAS No.

1260822-46-5

Molecular Formula

C9H4F4N2

Molecular Weight

216.13 g/mol

IUPAC Name

8-fluoro-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H4F4N2/c10-6-3-1-2-5-4-14-8(9(11,12)13)15-7(5)6/h1-4H

InChI Key

QDMFVXVDSHJAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)F)C(F)(F)F

Origin of Product

United States

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